4-[(Prop-2-en-1-yl)oxy]butanoyl chloride
Description
4-[(Prop-2-en-1-yl)oxy]butanoyl chloride (CAS TBD, molecular formula C₇H₉ClO₂) is a reactive acyl chloride derivative characterized by an allyl ether (prop-2-en-1-yloxy) substituent at the fourth position of a butanoyl chloride backbone. This compound is primarily utilized in organic synthesis as an acylating agent due to the electrophilic nature of the carbonyl chloride group.
Properties
CAS No. |
922724-77-4 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
4-prop-2-enoxybutanoyl chloride |
InChI |
InChI=1S/C7H11ClO2/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2 |
InChI Key |
BLANYUYNHGLZIW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Allyloxy)butanoyl chloride can be synthesized through the reaction of butanoyl chloride with allyl alcohol in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Butanoyl chloride+Allyl alcohol→4-(Allyloxy)butanoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of 4-(Allyloxy)butanoyl chloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of stabilizers such as tert-butylcatechol (TBC) can prevent unwanted polymerization of the allyl group during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Allyloxy)butanoic acid and hydrochloric acid.
Addition reactions: The allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions to facilitate the reaction.
Addition reactions: Electrophiles such as halogens or hydrogen halides can add to the double bond of the allyl group.
Major Products Formed
Nucleophilic substitution: Produces substituted butanoyl derivatives.
Hydrolysis: Yields 4-(Allyloxy)butanoic acid.
Addition reactions: Forms halogenated or hydrogenated derivatives of the original compound.
Scientific Research Applications
4-(Allyloxy)butanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Can be used to modify biomolecules through acylation reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)butanoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of acylated products. The allyl group can also participate in reactions, adding versatility to its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Functional Group and Reactivity Analysis
The acyl chloride group in the target compound confers high reactivity toward nucleophiles (e.g., amines, alcohols), making it a potent acylating agent. By contrast:
- USP Bendamustine Related Compound I RS (Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate) contains an ester group, which is less reactive than acyl chlorides but hydrolyzes under acidic or basic conditions to form carboxylic acids .
- USP Bendamustine Related Compound H RS (a benzimidazole-linked butanoic acid derivative) features a carboxylic acid group, which is stable under physiological conditions but requires activation (e.g., conversion to acyl chloride) for further reactions .
The allyloxy group in the target compound may enable unique reactivity pathways, such as radical polymerization or Diels-Alder cycloadditions, absent in the USP compounds.
Molecular and Structural Data
Research Findings and Key Distinctions
Reactivity Hierarchy :
- Acyl chlorides (target compound) > Esters (Related Compound I) > Carboxylic acids (Related Compound H).
- The allyloxy group in the target compound may offer orthogonal reactivity for sequential functionalization.
Pharmaceutical Relevance :
- USP compounds are tailored for stability and bioactivity in drug formulations, whereas the target compound’s reactivity limits its direct therapeutic use.
Synthetic Utility :
- The target compound’s acyl chloride group enables rapid acylation, contrasting with the slower ester hydrolysis kinetics of Related Compound I .
Biological Activity
4-[(Prop-2-en-1-yl)oxy]butanoyl chloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHClO
- Molecular Weight : 166.62 g/mol
- Functional Groups :
- Alkene (prop-2-enyl group)
- Ester (butanoyl chloride)
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Its mechanism often involves the inhibition of key metabolic pathways in pathogens or cancer cells, leading to reduced viability or proliferation.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit various enzymes crucial for pathogen survival. For example, studies on related compounds have shown inhibition of N-myristoyltransferase (NMT), which is essential for the post-translational modification of proteins in several parasites, including Leishmania and Trypanosoma species .
Efficacy Against Pathogens
The following table summarizes the biological activity data related to the compound's efficacy against various pathogens:
| Pathogen | Mechanism of Action | EC (μM) | LD (μM) |
|---|---|---|---|
| Leishmania donovani | Inhibition of NMT | 10–30 | 12–24 |
| Trypanosoma brucei | Disruption of lipid metabolism | >30 | >45 |
| HIV | Potential inhibition of viral replication | Not established | Not established |
Study 1: Inhibition of N-myristoyltransferase
A study published in the Journal of Medicinal Chemistry evaluated a series of compounds structurally related to this compound. The results indicated that these compounds exhibited significant inhibitory activity against NMT, with some derivatives showing an EC value as low as 10 μM against Leishmania donovani amastigotes .
Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of similar compounds against HIV. While specific data for this compound was not available, related compounds demonstrated promising activity by inhibiting viral replication through interference with host cell metabolic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
